(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate
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Overview
Description
(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chloro-substituted dimethylphenyl group and a nitrobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate typically involves the reaction of 4-chloro-3,5-dimethylphenol with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 4-amino-3,5-dimethylphenyl 4-nitrobenzenesulfonate.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonate group enhances the compound’s solubility and facilitates its interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with antimicrobial properties.
4-Nitrobenzenesulfonyl Chloride: A precursor used in the synthesis of sulfonate esters.
4-Chloro-3,5-dinitrobenzotrifluoride: A compound with similar structural features but different functional groups.
Uniqueness
(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate is unique due to the combination of its chloro-dimethylphenyl and nitrobenzenesulfonate groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-9-7-12(8-10(2)14(9)15)21-22(19,20)13-5-3-11(4-6-13)16(17)18/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZIYMWEGZEBAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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